Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester
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Overview
Description
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is a chemical compound with the molecular formula C14H28O5 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with a 2,3-dihydroxypropoxy group and a 2-ethylhexyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester typically involves the esterification of propanoic acid with 3-(2,3-dihydroxypropoxy)-2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release propanoic acid and 3-(2,3-dihydroxypropoxy)-2-ethylhexanol, which may have their own biological activities .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester: Similar in structure but with a different substitution pattern on the propanoic acid backbone.
Propanoic acid, 2-ethyl-, 3-hydroxypropyl ester: Another ester of propanoic acid with different substituents.
Uniqueness
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
847493-58-7 |
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Molecular Formula |
C14H28O5 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-ethylhexyl 3-(2,3-dihydroxypropoxy)propanoate |
InChI |
InChI=1S/C14H28O5/c1-3-5-6-12(4-2)10-19-14(17)7-8-18-11-13(16)9-15/h12-13,15-16H,3-11H2,1-2H3 |
InChI Key |
RSZAHMZQPCRBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCOCC(CO)O |
Origin of Product |
United States |
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